An In-depth Technical Guide to 4,7-Octadecadienoic Acid Methyl Ester
An In-depth Technical Guide to 4,7-Octadecadienoic Acid Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of lipid research, the nuanced roles of individual fatty acid isomers are increasingly recognized as critical determinants of biological function. While much attention has been focused on conjugated systems and well-known polyunsaturated fatty acids (PUFAs), the so-called "skipped" or non-conjugated dienes represent a frontier of untapped potential. This guide provides a comprehensive technical overview of 4,7-Octadecadienoic acid methyl ester, a non-conjugated dienoic fatty acid methyl ester (FAME). As a Senior Application Scientist, my objective is to synthesize the available technical data with practical insights, offering a foundational resource for researchers and drug development professionals interested in the unique chemical properties and potential biological significance of this molecule. We will delve into its chemical identity, explore methodologies for its synthesis and analysis, and discuss its reactivity and stability, laying the groundwork for future investigations into its role in biological systems.
Molecular Identity and Physicochemical Properties
4,7-Octadecadienoic acid methyl ester is a long-chain fatty acid methyl ester with the molecular formula C₁₉H₃₄O₂.[1] Its structure features an 18-carbon chain with two non-conjugated double bonds at the 4th and 7th positions, and a methyl ester group at the C-1 position. The IUPAC name for this compound is methyl octadeca-4,7-dienoate.[1]
The presence of the two methylene-interrupted double bonds is a key structural feature that dictates its chemical reactivity and physical properties. Unlike conjugated dienes, the "skipped" arrangement of the double bonds in 4,7-octadecadienoic acid methyl ester results in distinct electronic and conformational properties.
Table 1: Physicochemical Properties of 4,7-Octadecadienoic Acid Methyl Ester
| Property | Value | Source |
| Molecular Formula | C₁₉H₃₄O₂ | PubChem[1] |
| Molecular Weight | 294.48 g/mol | PubChem[1] |
| IUPAC Name | methyl octadeca-4,7-dienoate | PubChem[1] |
| CAS Number | 56630-29-6 | PubChem[1] |
| Appearance | Predicted to be a liquid at room temperature | Inferred from similar FAMEs |
| Boiling Point | Not empirically determined; predicted to be high | Inferred from similar FAMEs |
| Solubility | Soluble in organic solvents (e.g., hexane, ethanol, chloroform); insoluble in water | General knowledge of FAMEs |
Synthesis and Purification
While a standardized, dedicated synthesis protocol for 4,7-Octadecadienoic acid methyl ester is not extensively documented in the literature, its synthesis can be approached through established methodologies for preparing non-conjugated fatty acid esters. The choice of method will depend on the starting material and the desired scale and purity.
Esterification of the Free Fatty Acid
The most direct route involves the esterification of the parent fatty acid, 4,7-octadecadienoic acid. Fischer esterification, using an excess of methanol in the presence of an acid catalyst, is a classic and effective method.
Protocol: Acid-Catalyzed Esterification
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4,7-octadecadienoic acid in anhydrous methanol (e.g., 20-50 fold molar excess).
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Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or boron trifluoride-methanol complex (BF₃·MeOH).
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Reaction: Reflux the mixture for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
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Work-up: After cooling, neutralize the excess acid with a mild base (e.g., saturated sodium bicarbonate solution).
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Extraction: Extract the methyl ester with a nonpolar organic solvent such as hexane or diethyl ether.
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Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.
